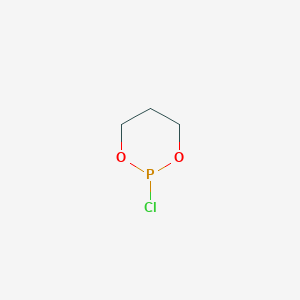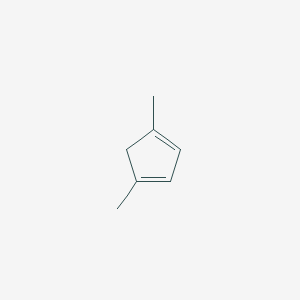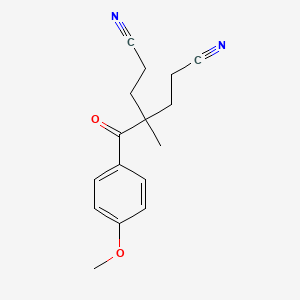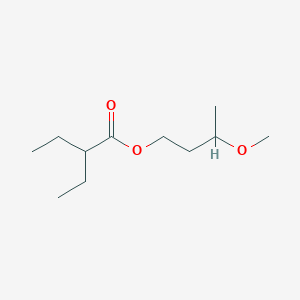
2-Chloro-1,3,2-dioxaphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,3,2-dioxaphosphinane is an organophosphorus compound with the molecular formula C3H6ClO2P It is a cyclic phosphonate ester, characterized by a six-membered ring containing phosphorus, oxygen, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-1,3,2-dioxaphosphinane can be synthesized through the reaction of ethylene glycol with phosphorus trichloride in an organic solvent system. The reaction typically involves the following steps :
Preparation of 2-chloro-1,3,2-dioxaphospholane: Ethylene glycol reacts with phosphorus trichloride in an organic solvent to form 2-chloro-1,3,2-dioxaphospholane.
Oxidation to this compound: The 2-chloro-1,3,2-dioxaphospholane is then subjected to an oxidizing reaction using dried ozone in an organic solvent. The organic solvent is removed, and the product is collected by vacuum rectification.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient oxidizing agents and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chloro-1,3,2-dioxaphospholane 2-oxide.
Substitution: It can react with phenyl Grignard reagents to form phenyl-substituted products.
Common Reagents and Conditions
Oxidizing Agents: Dried ozone is commonly used for the oxidation of this compound.
Grignard Reagents: Phenyl Grignard reagents are used for substitution reactions.
Major Products Formed
2-Chloro-1,3,2-dioxaphospholane 2-oxide: Formed through oxidation reactions.
Phenyl-substituted Products: Formed through substitution reactions with phenyl Grignard reagents.
Applications De Recherche Scientifique
2-Chloro-1,3,2-dioxaphosphinane has several applications in scientific research, including:
Chemistry: Used as a reagent in esterification reactions for cyclic phosphate synthesis.
Biology: Involved in the synthesis of biologically active phospholipids and nucleolipids.
Medicine: Utilized in the development of analogs of miltefosine, a drug used to treat leishmaniasis.
Industry: Employed in the synthesis of UV-polymerizable lipids and block copolymers.
Mécanisme D'action
The mechanism of action of 2-chloro-1,3,2-dioxaphosphinane involves its reactivity with various nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in esterification and substitution reactions, where the compound forms stable products with nucleophiles such as alcohols and phenyl Grignard reagents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane: A closely related compound with similar reactivity but different structural properties.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Another similar compound used in the synthesis of cyclic phosphates.
Uniqueness
2-Chloro-1,3,2-dioxaphosphinane is unique due to its six-membered ring structure, which imparts distinct chemical properties compared to its five-membered ring analogs. Its reactivity with nucleophiles and ability to form stable cyclic phosphates make it valuable in various synthetic applications .
Propriétés
IUPAC Name |
2-chloro-1,3,2-dioxaphosphinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClO2P/c4-7-5-2-1-3-6-7/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNXYKVYICSTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(OC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503756 |
Source


|
| Record name | 2-Chloro-1,3,2-dioxaphosphinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6362-89-6 |
Source


|
| Record name | 2-Chloro-1,3,2-dioxaphosphinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)


![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
![(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14740838.png)









